molecular formula C10H12ClNO2 B5827319 ethyl (4-chlorobenzyl)carbamate

ethyl (4-chlorobenzyl)carbamate

Cat. No.: B5827319
M. Wt: 213.66 g/mol
InChI Key: AZBJTDJSYADOEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (4-chlorobenzyl)carbamate is a useful research compound. Its molecular formula is C10H12ClNO2 and its molecular weight is 213.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 213.0556563 g/mol and the complexity rating of the compound is 179. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carcinogenicity and Toxicity Studies

  • Carcinogenicity of Alcoholic Beverages : Ethyl carbamate (urethane) is identified as a frequent contaminant in fermented foods and beverages, prompting studies on its carcinogenicity (Baan et al., 2007).
  • Emerging Food and Environmental Toxicant : Ethyl carbamate, present in fermented products and alcoholic beverages, is classified as a Group 2A carcinogen. Its formation, metabolism, detection in foods, and toxic effects on various organs have been extensively researched (Gowd et al., 2018).
  • Ethyl Carbamate in Foods and Beverages : The genotoxic and carcinogenic properties of ethyl carbamate in various species are documented. The paper explores its presence in food and beverages, and the chemical mechanisms of its formation (Weber & Sharypov, 2009).

Analytical and Detection Methods

  • Quantitative Detection in Alcoholic Beverages : A study reports on the use of surface-enhanced Raman scattering for detecting ethyl carbamate in alcoholic beverages, demonstrating its practical potential in industry (Yang et al., 2013).
  • Sensitive Non-Competitive Immunoassay : Development of an immunoassay for detecting ethyl carbamate in wine samples, improving sensitivity and reliability compared to conventional methods (Fu et al., 2020).

Mitigation Strategies

  • Preventing Accumulation in Alcoholic Beverages : Research focuses on methods to reduce ethyl carbamate levels in alcoholic beverages, incorporating various technologies and comparing their advantages and disadvantages (Zhao et al., 2013).
  • Formation Mechanism and Mitigation Proposals : This review summarizes the genotoxicity, analytical methods, formation pathways, and removal strategies of ethyl carbamate in various beverages (Jiao et al., 2014).

Potential Medical Applications

  • Synthesis of Potential Anticancer Agents : Research on the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl carbamate derivatives, evaluating their effects on cell proliferation and survival in leukemia models (Temple et al., 1983).

Properties

IUPAC Name

ethyl N-[(4-chlorophenyl)methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-2-14-10(13)12-7-8-3-5-9(11)6-4-8/h3-6H,2,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZBJTDJSYADOEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Chlorobenzylamine (1.0556 g) was dissolved in pyridine (5 ml), and to the solution was added dropwise ethyl chloroformate.(0.855 ml) during 5 minutes under ice-cooling. After the mixture was stirred for 3 hours, 1N hydrochloric acid was added and the mixture was extracted with ethyl acetate. The organic layer was washed with 1N hydrochloric acid, saturated aqueous sodium bicarbonate solution, and then saturated brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to give the title compound (1.562 g, 98%).
Quantity
1.0556 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl (4-chlorobenzyl)carbamate
Reactant of Route 2
Reactant of Route 2
ethyl (4-chlorobenzyl)carbamate
Reactant of Route 3
Reactant of Route 3
ethyl (4-chlorobenzyl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
ethyl (4-chlorobenzyl)carbamate
Reactant of Route 5
Reactant of Route 5
ethyl (4-chlorobenzyl)carbamate
Reactant of Route 6
Reactant of Route 6
ethyl (4-chlorobenzyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.